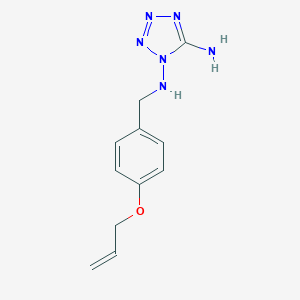![molecular formula C15H23NO3 B283490 2-[(3-Methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol](/img/structure/B283490.png)
2-[(3-Methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol, also known as MPMP, is a chemical compound that has been studied extensively for its potential use in scientific research. Synthesized through a multi-step process, MPMP has been shown to have a variety of biochemical and physiological effects that make it a valuable tool for investigating various biological processes. In
Wirkmechanismus
The mechanism of action of 2-[(3-Methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol involves its ability to bind to certain enzymes and receptors in the body. Specifically, 2-[(3-Methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol has been shown to inhibit the activity of the enzyme catechol-O-methyltransferase (COMT), which is responsible for the breakdown of catecholamines such as dopamine, norepinephrine, and epinephrine. By inhibiting the activity of COMT, 2-[(3-Methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol can increase the levels of these neurotransmitters in the body, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-Methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol are varied and depend on the specific biological process being investigated. Some of the effects that have been observed include the modulation of blood pressure, the inhibition of cancer cell growth, and the modulation of neurotransmitter release. Additionally, 2-[(3-Methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol has been shown to have antioxidant properties, which may contribute to its ability to protect cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(3-Methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol in lab experiments is its ability to selectively inhibit the activity of COMT without affecting other enzymes or receptors. This specificity allows researchers to investigate the role of catecholamines in various biological processes without the confounding effects of other neurotransmitters. However, one limitation of using 2-[(3-Methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body over long periods of time.
Zukünftige Richtungen
There are many potential future directions for 2-[(3-Methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol research. One area of interest is the role of 2-[(3-Methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells. Additionally, further investigation into the modulation of neurotransmitter release by 2-[(3-Methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol could lead to new treatments for neurological disorders such as Parkinson's disease. Finally, the antioxidant properties of 2-[(3-Methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol could be further explored for their potential use in preventing cellular damage in a variety of contexts.
Synthesemethoden
The synthesis of 2-[(3-Methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol involves a multi-step process that begins with the reaction of 3-methoxy-4-hydroxybenzaldehyde with propargyl bromide to form 3-methoxy-4-prop-2-enoxybenzaldehyde. This intermediate compound is then reacted with methylamine to form 3-methoxy-4-prop-2-enoxybenzylamine, which is subsequently reacted with 2-bromo-2-methylpropan-1-ol to form 2-[(3-Methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol.
Wissenschaftliche Forschungsanwendungen
2-[(3-Methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol has been studied extensively for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and receptors. As a result, 2-[(3-Methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol has been used to investigate a variety of biological processes, including the regulation of blood pressure, the treatment of cancer, and the modulation of neurotransmitter release.
Eigenschaften
Molekularformel |
C15H23NO3 |
|---|---|
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
2-[(3-methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C15H23NO3/c1-5-8-19-13-7-6-12(9-14(13)18-4)10-16-15(2,3)11-17/h5-7,9,16-17H,1,8,10-11H2,2-4H3 |
InChI-Schlüssel |
INCUPQQTLGNUKG-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)NCC1=CC(=C(C=C1)OCC=C)OC |
Kanonische SMILES |
CC(C)(CO)NCC1=CC(=C(C=C1)OCC=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B283408.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B283409.png)
![2-(2-Bromo-6-ethoxy-4-{[(3-ethoxypropyl)amino]methyl}phenoxy)acetamide](/img/structure/B283410.png)
![N-tert-butyl-2-(4-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B283412.png)
![N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B283416.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-(3,4-dichlorophenyl)amine](/img/structure/B283417.png)
![N-[2-(allyloxy)-3-methoxybenzyl]-N-(3,4-dichlorophenyl)amine](/img/structure/B283418.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-N-(4-bromophenyl)amine](/img/structure/B283419.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B283421.png)
![N-benzyl-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B283426.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-cyclohexylamine](/img/structure/B283427.png)
![N-[3-(allyloxy)benzyl]-N-cyclohexylamine](/img/structure/B283428.png)
![5-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B283429.png)
